molecular formula C11H15BO2 B1351444 4-Cyclopentylphenylboronic acid CAS No. 945837-57-0

4-Cyclopentylphenylboronic acid

Cat. No. B1351444
M. Wt: 190.05 g/mol
InChI Key: CXQWADWZIYSSDJ-UHFFFAOYSA-N
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Patent
US08946697B1

Procedure details

A mixture of 2-chloro-4-iodopyridine (6.43 g, 26.3 mmol), (4-cyclopentylphenyl)boronic acid (5.0 g, 26.3 mmol), Pd(Ph3P)4 (0.0.91 g 0.79 mmol), sodium carbonate (8.37 g, 79 mmol), DME (257 mL) and water (64 mL) was degassed with nitrogen and then refluxed overnight. The reaction mixture was concentrated and extracted with ethyl acetate. The the ethyl acetate layer was dried on Na2SO4 and then further purified by column chromatography using dichloromethane in hexanes and then vacuum distilled to give 2-Chloro-4-(4-cyclopentylphenyl)pyridine (4.6 g, 68% yield).
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
257 mL
Type
reactant
Reaction Step One
Quantity
0.79 mmol
Type
catalyst
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH:9]1([C:14]2[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[Na+].[Na+].COCCOC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([C:17]2[CH:16]=[CH:15][C:14]([CH:9]3[CH2:13][CH2:12][CH2:11][CH2:10]3)=[CH:19][CH:18]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)C1=CC=C(C=C1)B(O)O
Name
Quantity
8.37 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
257 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
0.79 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
64 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The the ethyl acetate layer was dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=CC=C(C=C1)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.